molecular formula C11H5Cl3F4N2O3 B2818461 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid CAS No. 1078634-12-4

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

Cat. No. B2818461
CAS RN: 1078634-12-4
M. Wt: 395.52
InChI Key: ZJOALYCPSUARJJ-UHFFFAOYSA-N
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Description

2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid is a useful research compound. Its molecular formula is C11H5Cl3F4N2O3 and its molecular weight is 395.52. The purity is usually 95%.
BenchChem offers high-quality 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Probe for Monitoring pH Changes

The compound “6-chloroimidazo[1,2-a]pyridine-2-carboxylic acid”, which is structurally similar to “2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone”, has been used as a fluorescent probe for monitoring pH changes . This probe has high selectivity and sensitivity, brilliant reversibility, and an extremely short response time. It has been successfully applied to detect intracellular H+ in yeast .

Bioimaging

The same compound has also been used in bioimaging . Fluorescent probes based on organic small molecules play significant roles in biomedical science and biology as they are non-invasive, highly sensitive, and selective .

Detection of Metal Ions

N-bridgehead heterocycles, which include imidazo[1,2-a]pyridine, have been used to detect metal ions such as Cu2+, Hg2+, and SO2 due to their excellent optical properties .

Moving on to “2-chloro-2,2-difluoroacetic acid”:

Electron Driven Processes

Dissociative electron attachment to gas phase 2-chloro-2,2-difluoroacetic acid methyl ester (CClF2COOCH3) has been studied. Effective cleavage of the C-Cl bond is observed within a broad resonance in the energy range 0−1 eV .

Mobile Phase Modifier for LC-MS Analysis

Difluoroacetic Acid (DFA) has been used as a mobile phase modifier for LC-MS analysis of small molecules . It affects chromatographic retention and peak width, as well as mass spectrometry (MS) signal response .

Difluoromethylating Reagent

Difluoroacetic acid can be used as a difluoromethylating reagent for the direct C−H difluoromethylation of heteroaromatic compounds . It has been used in the preparation of 2-difluoromethylbenzimidazoles, -oxazoles, and -thiazoles from ortho-substituted anilines mediated by triphenylphosphine .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid' involves the synthesis of two separate compounds, which are then combined to form the final product. The first compound, 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone, is synthesized using a multi-step process involving the reaction of several starting materials. The second compound, 2-chloro-2,2-difluoroacetic acid, is synthesized separately using a different set of starting materials and reaction steps. Once both compounds are synthesized, they are combined to form the final product.", "Starting Materials": [ "2,3-dichloropyridine", "2,2-difluoroethanol", "6-chloro-3-aminopyridine", "thionyl chloride", "sodium hydroxide", "chloroacetic acid", "sodium bicarbonate", "acetic anhydride", "hydrochloric acid", "sodium nitrite", "sodium sulfite", "sodium chloride" ], "Reaction": [ "Step 1: React 2,3-dichloropyridine with 2,2-difluoroethanol in the presence of sodium hydroxide to form 2,3-dichloro-2,2-difluoroethylpyridine.", "Step 2: React 6-chloro-3-aminopyridine with thionyl chloride to form 6-chloro-3-chloropyridine.", "Step 3: React the product from step 1 with the product from step 2 in the presence of sodium bicarbonate to form 2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone.", "Step 4: React chloroacetic acid with acetic anhydride in the presence of hydrochloric acid to form chloroacetic anhydride.", "Step 5: React the product from step 4 with sodium nitrite and sodium sulfite in the presence of hydrochloric acid to form 2-chloro-2,2-difluoroacetic acid.", "Step 6: Combine the products from step 3 and step 5 in the presence of sodium bicarbonate and sodium chloride to form the final product, '2-Chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid'." ] }

CAS RN

1078634-12-4

Molecular Formula

C11H5Cl3F4N2O3

Molecular Weight

395.52

IUPAC Name

2-chloro-1-(6-chloroimidazo[1,2-a]pyridin-3-yl)-2,2-difluoroethanone;2-chloro-2,2-difluoroacetic acid

InChI

InChI=1S/C9H4Cl2F2N2O.C2HClF2O2/c10-5-1-2-7-14-3-6(15(7)4-5)8(16)9(11,12)13;3-2(4,5)1(6)7/h1-4H;(H,6,7)

InChI Key

ZJOALYCPSUARJJ-UHFFFAOYSA-N

SMILES

C1=CC2=NC=C(N2C=C1Cl)C(=O)C(F)(F)Cl.C(=O)(C(F)(F)Cl)O

solubility

not available

Origin of Product

United States

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